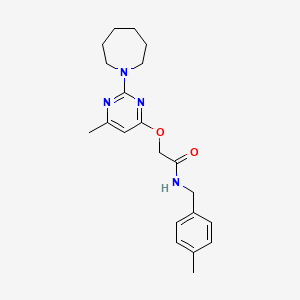
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide is a compound that has drawn significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a crucial role in the immune system. PKCθ is involved in the activation of T-cells, which are essential for the body's defense against infections and diseases.
Wirkmechanismus
The mechanism of action of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide involves the inhibition of PKCθ enzyme. PKCθ is a member of the protein kinase C family, which plays a crucial role in the activation of T-cells. T-cells are essential for the body's defense against infections and diseases, but their activation is also involved in the development of autoimmune diseases. By inhibiting PKCθ, this compound reduces T-cell activation and cytokine production, which can help to prevent or treat autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In preclinical studies, it has been shown to reduce T-cell activation and cytokine production, which are key processes in the development of autoimmune diseases. It has also been shown to have anti-inflammatory effects, which can help to reduce the symptoms of autoimmune diseases. In addition, it has been shown to have a good safety profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide is its selectivity for PKCθ. This makes it a promising candidate for the treatment of autoimmune diseases, as it can target the specific enzyme involved in T-cell activation. Another advantage is its good safety profile and tolerability in animal studies. However, one limitation of this compound is that it has not yet been tested in human clinical trials, so its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the research on 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide. One direction is to further investigate its potential therapeutic applications for autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and type 1 diabetes. Another direction is to study its effects on other immune cells and signaling pathways, to better understand its mechanism of action. Additionally, it would be interesting to investigate its potential for combination therapy with other drugs, to enhance its efficacy and reduce side effects. Finally, clinical trials in humans are needed to evaluate its safety and efficacy in patients with autoimmune diseases.
Synthesemethoden
The synthesis of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide involves several steps. The starting materials are 6-methyl-2-chloro-4-(2-oxopyrrolidin-1-yl)pyrimidine and 4-methylbenzylamine. The first step is the reaction of 6-methyl-2-chloro-4-(2-oxopyrrolidin-1-yl)pyrimidine with sodium azide to give 6-methyl-2-azido-4-(2-oxopyrrolidin-1-yl)pyrimidine. This compound is then reacted with 4-methylbenzylamine to give 2-(4-methylbenzylamino)-6-methylpyrimidin-4-ol. The final step involves the reaction of 2-(4-methylbenzylamino)-6-methylpyrimidin-4-ol with 2-bromo-N-(2-oxoazepan-1-yl)acetamide to give this compound.
Wissenschaftliche Forschungsanwendungen
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of PKCθ, which makes it a promising candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and type 1 diabetes. In preclinical studies, it has been shown to reduce T-cell activation and cytokine production, which are key processes in the development of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16-7-9-18(10-8-16)14-22-19(26)15-27-20-13-17(2)23-21(24-20)25-11-5-3-4-6-12-25/h7-10,13H,3-6,11-12,14-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVAYJKUSUVBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


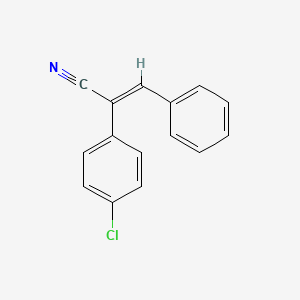
![3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911194.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide](/img/structure/B2911196.png)
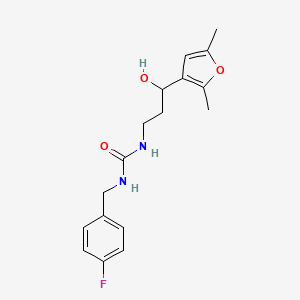
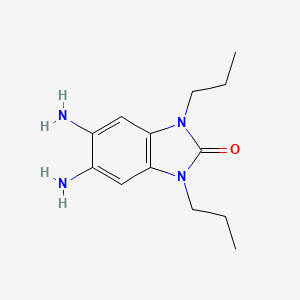
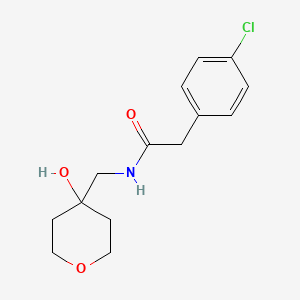
![2-chloro-4-fluoro-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2911202.png)
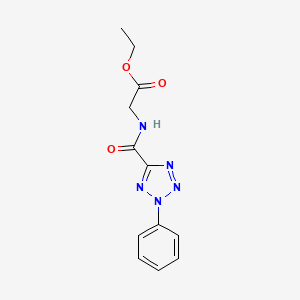

![2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone](/img/structure/B2911205.png)
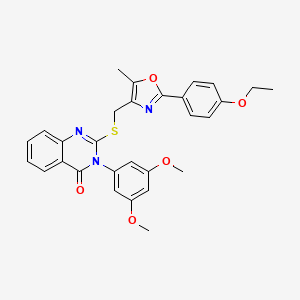
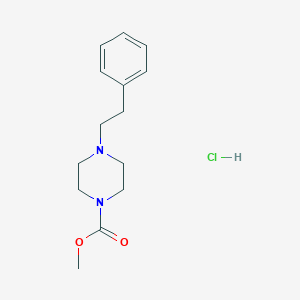
![3-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2911210.png)